molecular formula C10H13Cl B057190 Neophyl chloride CAS No. 515-40-2

Neophyl chloride

Cat. No. B057190
CAS RN: 515-40-2
M. Wt: 168.66 g/mol
InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
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Patent
US07538243B2

Procedure details

Magnesium (36.9 g, 1.52 mol, 50-150 mesh), neophylchloride (2.0 g, 0.01 mol) and tetrahydrofuran (40 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml) and tert.-butyl methyl ether (MTBE, 50 ml) was subsequently added while maintaining reflux. Neophylchloride (258 g, 1.53 mol) dissolved in MTBE (400 ml) was then added at 48° C. over a period of 5.5 h. After 1.7 h stirring at the same temperature, the reaction mixture was diluted with MTBE (500 ml). Dried CO2 was then introduced above the surface at a temperature of 35° C. (ice cooling) for 18 min and directly into the solution for 5 min. The mixture was then acidified with HCl 16% and the organic phase was extracted with NaOH 32% (160 ml). The alkaline solution was first washed with MTBE and then again acidified with HCl 16%. Extraction with MTBE and evaporation of the solvent gave 3-Methyl-3-phenyl-butanoic acid (247.2 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
258 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].BrCCBr.[CH2:6](Cl)[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH3:8].[C:17](=[O:19])=[O:18].Cl>CC(OC)(C)C.C(Cl)C(C1C=CC=CC=1)(C)C.O1CCCC1>[CH3:8][C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH2:6][C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2 g
Type
catalyst
Smiles
C(C(C)(C)C1=CC=CC=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
258 g
Type
reactant
Smiles
C(C(C)(C)C1=CC=CC=C1)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
After 1.7 h stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Grignard reaction
ADDITION
Type
ADDITION
Details
was subsequently added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was then added at 48° C. over a period of 5.5 h
Duration
5.5 h
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with NaOH 32% (160 ml)
WASH
Type
WASH
Details
The alkaline solution was first washed with MTBE
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with MTBE and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.7 h
Name
Type
product
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 247.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.